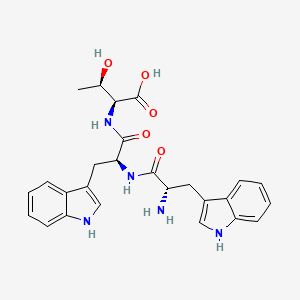
Trp-Trp-Thr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trp-Trp-Thr can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The threonine molecule is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino group of threonine is removed.
Coupling: The first tryptophan molecule is coupled to the deprotected threonine using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Deprotection and coupling: The protecting group on the amino group of the first tryptophan is removed, and the second tryptophan is coupled in a similar manner.
Cleavage: The completed tripeptide is cleaved from the resin and deprotected to yield this compound.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger quantities and higher throughput. The use of high-performance liquid chromatography (HPLC) is essential for purifying the synthesized peptide to ensure its quality and purity.
Chemical Reactions Analysis
Types of Reactions
Trp-Trp-Thr can undergo various chemical reactions, including:
Oxidation: The indole side chain of tryptophan can be oxidized to form products such as kynurenine.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The hydroxyl group in threonine can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Kynurenine and other oxidized derivatives of tryptophan.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Esterified or etherified derivatives of threonine.
Scientific Research Applications
Trp-Trp-Thr has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Trp-Trp-Thr involves its interaction with specific molecular targets, such as enzymes and receptors. The indole side chains of tryptophan can engage in π-π interactions and hydrogen bonding, while the hydroxyl group of threonine can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trp-Trp: A dipeptide composed of two tryptophan molecules.
Trp-Thr: A dipeptide composed of tryptophan and threonine.
Thr-Thr: A dipeptide composed of two threonine molecules.
Uniqueness
Trp-Trp-Thr is unique due to the presence of both indole and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. The combination of two tryptophan molecules and one threonine molecule allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
189455-44-5 |
|---|---|
Molecular Formula |
C26H29N5O5 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C26H29N5O5/c1-14(32)23(26(35)36)31-25(34)22(11-16-13-29-21-9-5-3-7-18(16)21)30-24(33)19(27)10-15-12-28-20-8-4-2-6-17(15)20/h2-9,12-14,19,22-23,28-29,32H,10-11,27H2,1H3,(H,30,33)(H,31,34)(H,35,36)/t14-,19+,22+,23+/m1/s1 |
InChI Key |
GQYPNFIFJRNDPY-ONUFPDRFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















